Enantiomeric Configuration Determines Bioactive Stereoisomer in Furopenem Antibiotic Synthesis
The (R)-enantiomer of tetrahydrofuran-2-carboxylic acid (which can be accessed via oxidation of (2R)-tetrahydrofuran-2-carbaldehyde) is the mandatory chiral building block for furopenem, a clinically evaluated non-natural beta-lactam antibiotic. Enzymatic kinetic resolution of the racemic ester yields (R)-THFC in 94.4% ee (E=60), which is subsequently upgraded to >99% ee via diastereomeric salt formation with dicyclohexylamine in 22% overall yield from the racemate [1]. The (S)-enantiomer is not incorporated into the active furopenem skeleton and is discarded or racemized during the process [1]. This establishes a binary selection criterion: only the (R)-configured aldehyde (or its acid derivative) leads to the active pharmaceutical ingredient.
| Evidence Dimension | Enantiomeric suitability for furopenem synthesis |
|---|---|
| Target Compound Data | (R)-THFC: >99% ee after resolution; incorporated into furopenem skeleton |
| Comparator Or Baseline | (S)-THFC: not incorporated; separated as leftover ester and racemized for recycling |
| Quantified Difference | Binary: (R) = active pharmaceutical building block; (S) = process waste stream |
| Conditions | Aspergillus melleus protease, pH 8 phosphate buffer, 20 h hydrolysis; diastereomeric salt formation with DCHA in MEK/MeOH |
Why This Matters
Procurement of (2R)-tetrahydrofuran-2-carbaldehyde over the (2S)-enantiomer or racemate is a binary requirement for any synthetic route targeting furopenem or its analogs, directly determining whether the target API can be accessed.
- [1] Fujima, Y., Hirayama, Y., Ikunaka, M., & Nishimoto, Y. (2003). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Tetrahedron: Asymmetry, 14(10), 1385-1391. View Source
